



[Ala17]-MCH Receptor Binding Assay: Application Notes and Protocols

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Compound of Interest		
Compound Name:	[Ala17]-MCH	
Cat. No.:	B15607526	Get Quote

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Introduction

Melanin-concentrating hormone (MCH) is a cyclic neuropeptide that plays a crucial role in the regulation of energy homeostasis, mood, and other physiological processes. It exerts its effects through two G protein-coupled receptors (GPCRs), MCH receptor 1 (MCHR1) and MCH receptor 2 (MCHR2). MCHR1 is the primary receptor in rodents and is implicated in the orexigenic (appetite-stimulating) effects of MCH. [Ala17]-MCH is a synthetic analog of MCH that exhibits high selectivity for MCHR1 over MCHR2, making it an invaluable tool for studying the specific functions of MCHR1. This document provides detailed protocols for conducting [Ala17]-MCH receptor binding assays and related functional assays, along with data presentation and pathway visualizations to support research and drug development efforts.

Data Presentation

The binding affinity of **[Ala17]-MCH** for MCH receptors is a critical parameter for its use as a selective ligand. The following table summarizes the quantitative data for **[Ala17]-MCH** and related ligands.

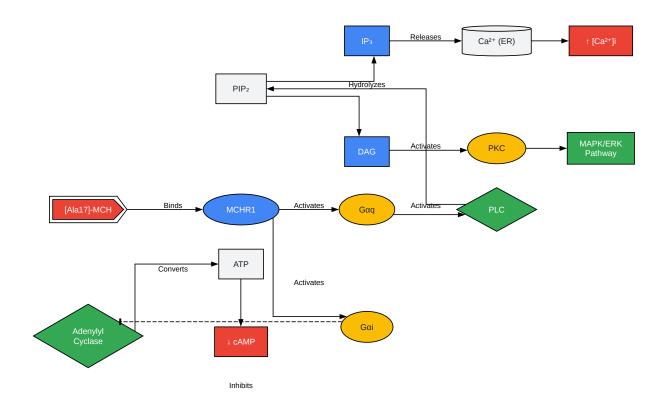


Ligand	Receptor	Assay Type	Affinity Value	Reference
[Ala17]-MCH	MCHR1	Ki	0.16 nM	[1]
[Ala17]-MCH	MCHR2	Ki	34 nM	[1]
Eu³+ chelate- labeled [Ala17]- MCH	MCHR1	Kd	0.37 nM	[1]
[Ala17]-MCH	MCH1	EC ₅₀	17 nM	
[Ala17]-MCH	MCH2	EC ₅₀	54 nM	

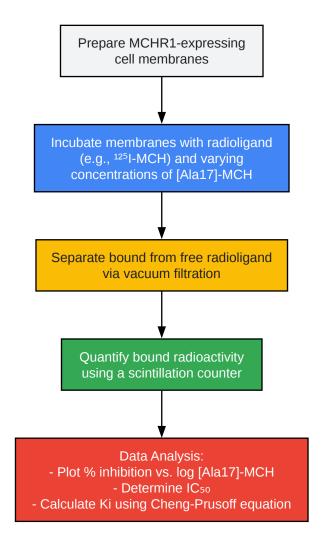
MCHR1 Signaling Pathways

MCHR1 activation by agonists such as **[Ala17]-MCH** initiates a cascade of intracellular signaling events. MCHR1 couples to multiple G proteins, primarily of the Gi and Gq subtypes. This dual coupling leads to diverse downstream effects, including the inhibition of adenylyl cyclase and the stimulation of phospholipase C.









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References

- 1. medchemexpress.com [medchemexpress.com]
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